![molecular formula C13H9N5S B2843741 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1255783-32-4](/img/structure/B2843741.png)
9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione is a heterocyclic compound with a fused ring structure incorporating phenyl, pyrazolo, triazolo, and pyrazine moieties. This complex arrangement imbues the compound with unique chemical properties and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione typically involves multi-step reactions. Common starting materials include substituted phenylhydrazines and appropriate diketones or keto acids. Various cyclization and condensation reactions are employed, often under controlled temperature and pH conditions, to form the desired fused ring system.
Industrial Production Methods: : On an industrial scale, synthesis may be optimized using high-yield reactions and efficient catalysts. Continuous flow reactors and automated synthesis processes could enhance the scalability and reproducibility of production. Safety protocols and environmental considerations are paramount, given the complex nature of the synthetic pathways.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly forming sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or peracids.
Reduction: : Employing reagents such as lithium aluminum hydride or hydrogen gas with catalysts.
Substitution: : Utilizing halogenating agents, nitrating agents, or acylating agents under controlled conditions.
Major Products: : The primary products depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering its chemical properties for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: : The unique structure allows for detailed study in heterocyclic chemistry, aiding in understanding ring-closure reactions and stability of fused ring systems.
Biology: : Potential bioactivity makes it a candidate for exploring new pharmaceuticals or bioactive compounds. It may exhibit properties like antimicrobial, antifungal, or anti-inflammatory activities.
Medicine: : Research could focus on its potential as a therapeutic agent, targeting specific enzymes or receptors.
Industry: : Possible applications include its use as a precursor for the synthesis of complex organic compounds, materials science, and as an intermediate in the production of dyes or polymers.
Mecanismo De Acción
The mechanism by which 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione exerts its effects can involve interaction with specific molecular targets like enzymes, receptors, or nucleic acids. Its activity may be modulated through binding to active sites or altering the configuration of target molecules, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Triazolopyridines
Phenylpyrazines
Uniqueness: : Compared to similar compounds, 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione stands out due to its distinct fused ring system, which could impart unique electronic properties, stability, and reactivity. This distinctiveness may lead to specific applications or advantages in chemical synthesis and research.
Propiedades
IUPAC Name |
11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c19-13-15-14-12-11-8-10(9-4-2-1-3-5-9)16-18(11)7-6-17(12)13/h1-8H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYURAJKJUXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)
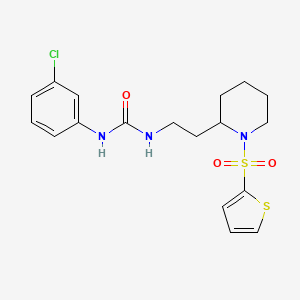
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2843661.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
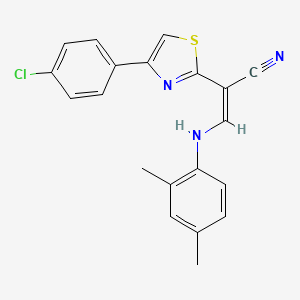
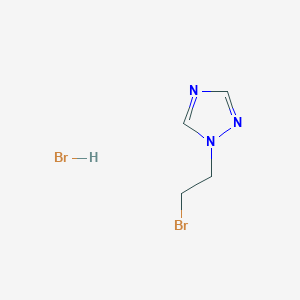
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
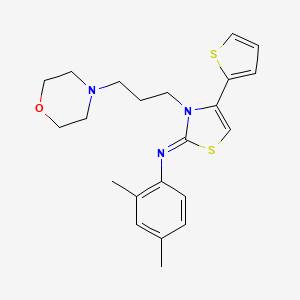
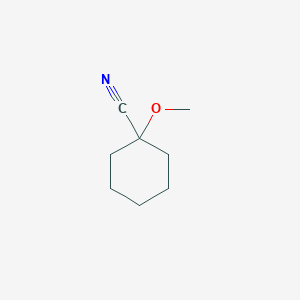
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)


